

# Tegomil Fumarate for Multiple Sclerosis: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Tegomil fumarate |           |
| Cat. No.:            | B15586228        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Tegomil fumarate, marketed as Riulvy, is a novel oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis (RRMS). As a next-generation fumarate, it is a prodrug of monomethyl fumarate (MMF), the same active metabolite as dimethyl fumarate (DMF), the active ingredient in Tecfidera. Tegomil fumarate has been shown to be bioequivalent to DMF, delivering similar systemic exposure to MMF.[1][2] This bioequivalence allows for the leveraging of the extensive clinical data from the pivotal DEFINE and CONFIRM trials of DMF to establish the efficacy and safety profile of tegomil fumarate. The primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation. A key differentiating feature of tegomil fumarate is its improved gastrointestinal (GI) tolerability profile compared to DMF, a common reason for treatment discontinuation with the latter.[1][3] This technical guide provides a comprehensive review of the available literature on tegomil fumarate, including its mechanism of action, preclinical data, clinical trial outcomes, and detailed experimental protocols.

# **Mechanism of Action: The Nrf2 Pathway**

**Tegomil fumarate** is rapidly converted to its active metabolite, monomethyl fumarate (MMF), in the gastrointestinal tract.[4] MMF is the key effector molecule that activates the Nrf2 pathway. [5] Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-



like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, being an electrophile, reacts with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of a wide array of cytoprotective genes.[6]

The activation of the Nrf2 pathway by MMF results in the upregulation of numerous antioxidant and detoxification enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione S-transferases (GSTs), and glutamate-cysteine ligase (GCL). [7][8] This cascade of gene expression enhances the cellular capacity to neutralize reactive oxygen species (ROS) and reduce oxidative stress, a key pathological feature in multiple sclerosis.[7] Beyond its antioxidant effects, Nrf2 activation also exerts anti-inflammatory effects by inhibiting the pro-inflammatory nuclear factor-kappa B (NF-кB) signaling pathway.[9]





Click to download full resolution via product page

Caption: Tegomil Fumarate's Mechanism of Action via the Nrf2 Pathway.

### **Preclinical Data**

The preclinical development of **tegomil fumarate** has largely relied on the extensive body of research conducted on its bioequivalent, dimethyl fumarate. These studies have utilized various in vitro and in vivo models to elucidate the neuroprotective and immunomodulatory effects of MMF.

## **Experimental Protocols: Preclinical Studies**

Experimental Autoimmune Encephalomyelitis (EAE) Model:

- Animal Model: C57BL/6 mice are commonly used.
- Induction of EAE: Mice are immunized with myelin oligodendrocyte glycoprotein (MOG)
  peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of
  pertussis toxin.
- Treatment: DMF is typically administered orally once or twice daily at doses ranging from 15 to 100 mg/kg.
- Outcome Measures:
  - Clinical Scoring: Disease severity is assessed daily using a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
  - Histopathology: Spinal cords are examined for inflammation, demyelination (using Luxol fast blue staining), and axonal damage (using Bielschowsky silver staining).
  - Immunophenotyping: Lymphocytes from the spleen, lymph nodes, and central nervous system are analyzed by flow cytometry for the expression of various cell surface markers and cytokines (e.g., IFN-y, IL-17).

Neuroprotection Models:



#### In Vitro Models:

- Primary Neuronal/Astrocyte Cultures: Cells are exposed to oxidative stressors (e.g., hydrogen peroxide, glutamate) with or without pre-treatment with MMF.
- Outcome Measures: Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining), and measurement of intracellular ROS levels.

#### In Vivo Models:

- Cuprizone-induced Demyelination: Mice are fed a diet containing cuprizone to induce oligodendrocyte apoptosis and demyelination.
- Treatment: Concurrent oral administration of DMF.
- Outcome Measures: Assessment of demyelination and remyelination in the corpus callosum using electron microscopy and immunohistochemistry for myelin basic protein (MBP).

# **Clinical Development and Efficacy**

The clinical development of **tegomil fumarate** has focused on establishing its bioequivalence to dimethyl fumarate and demonstrating an improved gastrointestinal tolerability profile. The efficacy of **tegomil fumarate** is inferred from the robust data generated in the pivotal Phase 3 trials of DMF: DEFINE and CONFIRM.

# **Bioequivalence and Gastrointestinal Tolerability Study**

A randomized, double-blind, head-to-head study was conducted in healthy volunteers to compare the GI tolerability of **tegomil fumarate** (348 mg twice daily) and dimethyl fumarate (240 mg twice daily).[1][3] The primary endpoint was the area under the curve (AUC) for individual gastrointestinal symptoms as measured by the Modified Overall Gastrointestinal Symptom Scale (MOGISS). While the difference in abdominal pain did not reach statistical significance, **tegomil fumarate** demonstrated a favorable trend with lower scores for most GI symptoms.[1][3] Notably, fewer participants receiving **tegomil fumarate** reported GI adverse events (57.7% vs. 73.6% for DMF) and no participants discontinued due to GI adverse events, compared to two in the DMF group.[1]



| Gastrointestinal<br>Symptom | Tegomil Fumarate<br>(Mean AUC) | Dimethyl Fumarate<br>(Mean AUC) | p-value |
|-----------------------------|--------------------------------|---------------------------------|---------|
| Abdominal Pain              | 1.8                            | 3.2                             | 0.0513  |
| Diarrhea                    | 1.3                            | 2.8                             | 0.015   |
| Nausea                      | 1.0                            | 1.9                             | 0.032   |
| Vomiting                    | 0.1                            | 0.3                             | 0.125   |
| Bloating                    | 2.1                            | 3.5                             | 0.021   |
| Upper Abdominal Pain        | 1.5                            | 2.9                             | 0.018   |
| Lower Abdominal Pain        | 1.2                            | 2.5                             | 0.025   |
|                             |                                |                                 |         |

Data adapted from a study in healthy volunteers.[1][3][10]

## **Pivotal Phase 3 Trials (DEFINE and CONFIRM)**

The efficacy of dimethyl fumarate, and by extension **tegomil fumarate**, was established in two large, randomized, double-blind, placebo-controlled Phase 3 trials: DEFINE and CONFIRM.[11] [12]

Experimental Protocol: DEFINE and CONFIRM Trials

- Study Design: Two-year, multicenter, randomized, double-blind, placebo-controlled trials.
   CONFIRM also included an open-label glatinamer acetate comparator arm.
- Patient Population: Patients aged 18-55 with a diagnosis of RRMS and an Expanded Disability Status Scale (EDSS) score of 0-5.0.[4]
- Inclusion Criteria:
  - Confirmed diagnosis of RRMS according to the McDonald criteria.[4]
  - At least one documented relapse in the 12 months prior to randomization or a brain MRI showing at least one gadolinium-enhancing (Gd+) lesion within 6 weeks of randomization.



4

#### • Exclusion Criteria:

- Primary progressive, secondary progressive, or progressive-relapsing MS.[4]
- History of certain malignancies or significant cardiovascular, pulmonary, or gastrointestinal diseases.[4]
- Treatment with immunosuppressive or immunomodulatory drugs within a specified washout period.

#### Treatment Arms:

- Dimethyl fumarate 240 mg twice daily
- Dimethyl fumarate 240 mg three times daily (in the trials, but twice daily is the approved dosage)
- Placebo
- Glatiramer acetate 20 mg daily (CONFIRM only)

#### Primary Endpoint:

- DEFINE: Proportion of patients who relapsed at 2 years.
- CONFIRM: Annualized relapse rate (ARR) at 2 years.

#### Secondary Endpoints:

- Time to confirmed disability progression (defined as a sustained increase in EDSS score).
- Various MRI endpoints, including the number of new or newly enlarging T2-hyperintense lesions and the number of Gd+ lesions.





Click to download full resolution via product page

Caption: Workflow of the Pivotal Phase 3 Clinical Trials.

Efficacy and Safety Data from DEFINE and CONFIRM (Integrated Analysis)

The integrated analysis of the DEFINE and CONFIRM trials demonstrated the robust efficacy of dimethyl fumarate in reducing disease activity in patients with RRMS.[11][12]



| Efficacy<br>Endpoint                                                | Dimethyl<br>Fumarate<br>240mg BID | Placebo | Relative Risk<br>Reduction | p-value |
|---------------------------------------------------------------------|-----------------------------------|---------|----------------------------|---------|
| Annualized<br>Relapse Rate<br>(ARR)                                 | 0.22                              | 0.40    | 44%                        | <0.0001 |
| Proportion of Patients Relapsing at 2 Years                         | 29%                               | 48%     | 39%                        | <0.0001 |
| 12-week Confirmed Disability Progression                            | 16%                               | 27%     | 38%                        | 0.005   |
| New or Enlarging<br>T2 Lesions at 2<br>Years (Mean)                 | 3.2                               | 17.5    | 82%                        | <0.0001 |
| Gd+ Lesions at 2<br>Years (Mean)                                    | 0.1                               | 1.8     | 94%                        | <0.0001 |
| Data from the integrated analysis of the DEFINE and CONFIRM trials. |                                   |         |                            |         |

#### Safety and Tolerability

The most common adverse events associated with dimethyl fumarate in the pivotal trials were flushing and gastrointestinal events (nausea, diarrhea, abdominal pain).[11] These events were generally mild to moderate in severity and tended to decrease in frequency over time. As previously noted, **tegomil fumarate** is expected to have a more favorable GI tolerability profile.



| Adverse Event                                                           | Dimethyl Fumarate 240mg<br>BID | Placebo |
|-------------------------------------------------------------------------|--------------------------------|---------|
| Flushing                                                                | 33%                            | 5%      |
| Diarrhea                                                                | 14%                            | 10%     |
| Nausea                                                                  | 12%                            | 9%      |
| Abdominal Pain                                                          | 10%                            | 6%      |
| Upper Abdominal Pain                                                    | 6%                             | 4%      |
| Vomiting                                                                | 5%                             | 4%      |
| Data from the integrated analysis of the DEFINE and CONFIRM trials.[11] |                                |         |

## Conclusion

Tegomil fumarate represents a significant advancement in the oral treatment of relapsing-remitting multiple sclerosis. By providing a bioequivalent formulation to dimethyl fumarate with an improved gastrointestinal tolerability profile, it offers a valuable therapeutic option for patients and clinicians. Its mechanism of action, centered on the activation of the Nrf2 pathway, addresses the key pathological processes of oxidative stress and inflammation in multiple sclerosis. The extensive clinical data from the DEFINE and CONFIRM trials provide a strong foundation for the efficacy and safety of tegomil fumarate in reducing disease activity and slowing disability progression. For researchers and drug development professionals, tegomil fumarate serves as an important example of a next-generation therapeutic that builds upon a well-established predecessor to offer meaningful improvements for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Fumarate | A Randomised, Double-Blind Study Comparing the Gastrointestinal Tolerability of Tegomil Fumarate Versus Dimethyl Fumarate in Healthy Volunteers | springermedicine.com [springermedicine.com]
- 3. A Randomised, Double-Blind Study Comparing the Gastrointestinal Tolerability of Tegomil Fumarate Versus Dimethyl Fumarate in Healthy Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UMass Chan Medical School Worcester [umassmed.edu]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Recent advances in understanding NRF2 as a druggable target: development of proelectrophilic and non-covalent NRF2 activators to overcome systemic side effects of electrophilic drugs like dimethyl fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NRF2 Regulation Processes as a Source of Potential Drug Targets against Neurodegenerative Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical evaluation of dimethyl fumarate for the treatment of relapsing-remitting multiple sclerosis: efficacy, safety, patient experience and adherence PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of delayed-release dimethyl fumarate in patients newly diagnosed with relapsing—remitting multiple sclerosis (RRMS) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tegomil Fumarate for Multiple Sclerosis: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586228#tegomil-fumarate-literature-review-formultiple-sclerosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com